molecular formula C9H7ClN2O2 B2862208 Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1784502-69-7

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No.: B2862208
CAS No.: 1784502-69-7
M. Wt: 210.62
InChI Key: OWGNXRUWWPLHFR-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1784502-69-7) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound is a versatile building block for developing novel therapeutics, particularly in oncology. The pyrrolo[3,2-c]pyridine core is a privileged structure in drug design, with derivatives demonstrating a broad spectrum of pharmacological activities, including antitumor effects . Research has identified this specific scaffold as a basis for potent and selective inhibitors of protein kinases like MPS1 (TTK), a crucial regulator of the spindle assembly checkpoint and a target of significant interest in cancer therapy due to its overexpression in various human tumors . The molecule's structure features a reactive methyl ester and a chloro substituent, providing handles for further synthetic modification to explore structure-activity relationships and optimize drug-like properties. With a molecular weight of 210.62 g/mol and a purity of 98% or higher, this compound is supplied for research applications . It is critical to note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGNXRUWWPLHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC(=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its biological effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Challenges : Ethyl analogs (e.g., 9b in ) achieve 60–85% yields via hydrogenation, suggesting methyl esters may require optimized catalysts .
  • Spectroscopic Data : IR and NMR spectra for related compounds () indicate characteristic peaks for ester carbonyl (1700–1750 cm⁻¹) and aromatic protons (δ 7–8 ppm), which could guide characterization of the target compound .
  • Commercial Availability : The methyl ester is less commonly cataloged than its ethyl or carboxylic acid counterparts, highlighting a need for further synthetic exploration .

Biological Activity

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrrolopyridine family, which is characterized by its fused pyrrole and pyridine rings. The unique substitution at the 6-position with chlorine and the presence of a carboxylate group significantly influence its pharmacological properties.

  • Molecular Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • Structure : The compound features a chloro substituent at the 6-position and a carboxylate group at the 3-position, contributing to its biological reactivity.

This compound exhibits its biological activity primarily through inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation and survival, particularly in cancerous cells. The compound binds to the ATP-binding site of FGFRs, effectively blocking downstream signaling pathways that lead to tumor growth .

Biological Activities

  • Antitumor Activity :
    • Studies indicate that this compound has shown significant antiproliferative effects against various human tumor cell lines. Its mechanism involves stabilizing inactive conformations of kinases associated with cancer progression .
    • In vitro assays have demonstrated IC50 values ranging from nanomolar to micromolar concentrations against specific cancer cell lines .
  • Antidiabetic Properties :
    • Derivatives of this compound have been explored for their potential in managing diabetes. The structural modifications enhance insulin sensitivity and glucose uptake in muscle tissues .
  • Antimicrobial Activity :
    • Research has revealed that related pyrrolopyridine compounds possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these derivatives range from 3.12 to 12.5 µg/mL .

Case Study 1: FGFR Inhibition

In a study focusing on the inhibition of FGFR signaling pathways, this compound was tested against several FGFR variants. The compound exhibited preferential binding to FGFR1 and FGFR2 with binding affinities measured in the low nanomolar range, demonstrating its potential as a targeted therapy for cancers driven by aberrant FGFR signaling .

Case Study 2: Antimicrobial Testing

A series of methyl pyrrolopyridine derivatives were synthesized and evaluated for their antimicrobial efficacy. One derivative showed an MIC of 5 µM against Mycobacterium tuberculosis H37Ra, indicating strong potential for developing new antituberculosis agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds within the pyrrolopyridine family:

Compound NameSimilarityUnique Features
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate0.98Different substitution pattern affecting activity
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate0.97Variation in alkyl chain length influencing solubility
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate0.94Increased halogenation leading to altered reactivity

This table highlights how structural variations can impact biological efficacy and selectivity towards different molecular targets.

Q & A

Q. What are the key synthetic routes for Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate?

The compound is synthesized via multi-step protocols, often starting from pyrrolo-pyridine precursors. A common method involves:

  • Core Functionalization : Alkylation or halogenation of the pyrrolo-pyridine backbone. For example, iodomethane and lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) at -78°C under inert atmosphere selectively methylates the nitrogen .
  • Carboxylation : Esterification of the carboxylic acid intermediate using methanol under acid catalysis.
  • Purification : Chromatography or recrystallization to achieve >95% purity.

Q. How is the compound characterized to confirm structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and ester functionality (e.g., δ 4.27 ppm for methoxy groups in related esters) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ peaks matching C9_9H7_7ClN2_2O2_2).
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Q. What are the solubility and storage recommendations for this compound?

  • Solubility : Moderately soluble in DMSO and DMF; limited solubility in water. Pre-dissolve in polar aprotic solvents for stock solutions.
  • Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the pyrrolo-pyridine core be addressed?

Regioselectivity in N-alkylation is controlled by:

  • Base Selection : Strong bases like LiHMDS deprotonate the pyrrole NH, directing alkylation to the desired nitrogen .
  • Temperature : Low temperatures (-78°C) minimize side reactions.
  • Protecting Groups : Temporary protection of reactive sites (e.g., chloro substituents) using silyl or benzyl groups.

Q. What strategies optimize cross-coupling reactions for derivatization?

The chloro substituent at position 6 enables:

  • Suzuki-Miyaura Coupling : Use Pd(PPh3_3)4_4 catalyst with aryl boronic acids in THF/water (3:1) at 80°C.
  • Buchwald-Hartwig Amination : Employ Pd2_2(dba)3_3 and Xantphos with amines in toluene at 110°C .
    Note : Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.

Q. How can computational modeling predict bioactivity of derivatives?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity.
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent .

Q. What in vitro assays validate its potential as a kinase inhibitor?

  • Enzyme Inhibition : Measure IC50_{50} values against FGFR1 or EGFR kinases using ADP-Glo™ assays.
  • Cellular Proliferation : Test antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays.
  • Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

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